Lipophilicity (XLogP3-AA) Compared to Alkoxy Homologs
The target compound 433707-88-1 exhibits a computed XLogP3-AA of 4.8, placing it in the upper range of typical oral drug space. Compared to the methoxy analog (PubChem CID 1568574; XLogP3-AA ≈ 3.8), the ethoxy analog (XLogP3-AA ≈ 4.3), and the butoxy analog (XLogP3-AA ≈ 5.3), the target compound provides an intermediate lipophilicity that balances membrane permeability and aqueous solubility [1]. This difference of approximately 1.0 log unit relative to the methoxy analog corresponds to a tenfold difference in the octanol-water partition coefficient, which can significantly influence in vitro assay behavior and pharmacokinetic partitioning.
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 4.8 (computed by XLogP3 3.0) |
| Comparator Or Baseline | Methoxy analog (PubChem CID 1568574): ≈ 3.8; Ethoxy analog: ≈ 4.3; Butoxy analog: ≈ 5.3 |
| Quantified Difference | Target is +1.0 log unit more lipophilic than methoxy analog; -0.5 log units less than butoxy analog |
| Conditions | Computed via XLogP3 algorithm, PubChem release 2025.09.15 [1] |
Why This Matters
Lipophilicity directly impacts passive membrane permeability, plasma protein binding, and assay compatibility—selecting the correct alkoxy chain length is critical for achieving the desired solubility-permeability balance in cell-based assays.
- [1] PubChem. Computed XLogP3-AA values for CID 1568573 and structural analogs. National Center for Biotechnology Information. Accessed 2026. View Source
